molecular formula C19H28N2O B10879576 1-(Cyclohex-3-en-1-ylmethyl)-4-(4-methoxybenzyl)piperazine

1-(Cyclohex-3-en-1-ylmethyl)-4-(4-methoxybenzyl)piperazine

Cat. No.: B10879576
M. Wt: 300.4 g/mol
InChI Key: ZTAZSXIAIPIZNM-UHFFFAOYSA-N
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Description

1-(Cyclohex-3-en-1-ylmethyl)-4-(4-methoxybenzyl)piperazine is a synthetic organic compound that belongs to the piperazine family This compound is characterized by a cyclohexene ring attached to a piperazine core, with a methoxybenzyl group as a substituent

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available cyclohex-3-en-1-ylmethyl chloride and 4-methoxybenzylamine.

    Reaction Steps:

Industrial Production Methods: Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclohex-3-en-1-ylmethyl)-4-(4-methoxybenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.

    Reduction: The cyclohexene ring can be hydrogenated to a cyclohexane ring using hydrogen gas and a palladium catalyst.

    Substitution: The piperazine nitrogen atoms can participate in nucleophilic substitution reactions with alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: 1-(Cyclohex-3-en-1-ylmethyl)-4-(4-hydroxybenzyl)piperazine.

    Reduction: 1-(Cyclohexylmethyl)-4-(4-methoxybenzyl)piperazine.

    Substitution: Various N-alkylated derivatives of the original compound.

Scientific Research Applications

1-(Cyclohex-3-en-1-ylmethyl)-4-(4-methoxybenzyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as receptors and enzymes.

    Medicine: Explored for its potential therapeutic effects, including as a candidate for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(Cyclohex-3-en-1-ylmethyl)-4-(4-methoxybenzyl)piperazine exerts its effects is dependent on its interaction with specific molecular targets. These may include:

    Receptors: Binding to neurotransmitter receptors, potentially modulating their activity.

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Pathways: Affecting signaling pathways within cells, leading to changes in cellular function.

Comparison with Similar Compounds

    1-(Cyclohexylmethyl)-4-(4-methoxybenzyl)piperazine: Similar structure but with a saturated cyclohexane ring.

    1-(Cyclohex-3-en-1-ylmethyl)-4-(4-hydroxybenzyl)piperazine: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness: 1-(Cyclohex-3-en-1-ylmethyl)-4-(4-methoxybenzyl)piperazine is unique due to the presence of both a cyclohexene ring and a methoxybenzyl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C19H28N2O

Molecular Weight

300.4 g/mol

IUPAC Name

1-(cyclohex-3-en-1-ylmethyl)-4-[(4-methoxyphenyl)methyl]piperazine

InChI

InChI=1S/C19H28N2O/c1-22-19-9-7-18(8-10-19)16-21-13-11-20(12-14-21)15-17-5-3-2-4-6-17/h2-3,7-10,17H,4-6,11-16H2,1H3

InChI Key

ZTAZSXIAIPIZNM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)CC3CCC=CC3

Origin of Product

United States

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